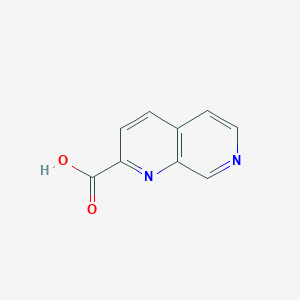

1,7-Naphthyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,7-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-2-1-6-3-4-10-5-8(6)11-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZWGRNUQFUDQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573086 | |

| Record name | 1,7-Naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316155-87-0 | |

| Record name | 1,7-Naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-naphthyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Scalable Pathway to 1,7-Naphthyridine-2-carboxylic Acid: An In-Depth Technical Guide

Foreword: The Strategic Importance of the 1,7-Naphthyridine Nucleus

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its unique electronic and steric properties have led to its incorporation into a diverse array of biologically active molecules, including potent enzyme inhibitors and receptor modulators. Notably, derivatives of 1,7-naphthyridine have shown promise as inhibitors of phosphodiesterase type 4 (PDE4) and phosphatidylinositol-4-phosphate 3-kinase (PI3K) enzymes, which are implicated in a range of inflammatory and proliferative diseases.[1][2] The synthesis of functionalized 1,7-naphthyridines, particularly those bearing a carboxylic acid moiety at the 2-position, is therefore of significant interest to researchers and professionals in drug development. This guide provides a comprehensive, field-proven methodology for the scalable synthesis of 1,7-Naphthyridine-2-carboxylic acid, emphasizing experimental causality, robust protocols, and practical insights for large-scale production.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence, commencing with the construction of the naphthyridine core via a catalyzed Friedländer annulation, followed by a robust oxidation of a methyl precursor. This approach is designed for scalability, employing readily available starting materials and purification techniques amenable to large-scale production.

DOT Diagram of the Overall Synthetic Workflow

Caption: Overall synthetic route to this compound.

Part 1: Scalable Synthesis of 2-Methyl-1,7-naphthyridine via Friedländer Annulation

The Friedländer synthesis is a classic and highly effective method for the construction of quinoline and naphthyridine ring systems.[3][4] It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of 2-methyl-1,7-naphthyridine, 4-amino-3-formylpyridine serves as the key precursor, reacting with acetone in the presence of a base catalyst.

Experimental Protocol: Friedländer Annulation

Materials:

| Reagent/Solvent | Grade | Supplier |

| 4-Amino-3-formylpyridine | ≥97% | Commercially Available[5] |

| Acetone | ACS Grade | |

| Ethanol | 200 Proof | |

| Potassium Hydroxide (KOH) | ACS Grade | |

| Celite® | ||

| Ethyl Acetate | ACS Grade | |

| Brine | ||

| Anhydrous Sodium Sulfate |

Procedure:

-

To a stirred solution of 4-amino-3-formylpyridine (1.0 eq) in ethanol (10 mL/g of starting material) in a reaction vessel equipped with a reflux condenser, add potassium hydroxide (2.0 eq).

-

Stir the mixture at ambient temperature for 15 minutes to ensure complete dissolution of the base.

-

Add acetone (5.0 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol and acetone.

-

To the resulting residue, add water (20 mL/g of starting material) and extract with ethyl acetate (3 x 20 mL/g of starting material).

-

Combine the organic layers and wash with brine (1 x 20 mL/g of starting material), then dry over anhydrous sodium sulfate.

-

Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to yield the crude 2-methyl-1,7-naphthyridine. The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Expected Yield: 75-85%

Trustworthiness of the Protocol: This protocol employs a classic, well-established reaction. The use of potassium hydroxide as a catalyst is a common and effective choice for the Friedländer condensation.[3][4] The workup procedure is standard for isolating a neutral organic product from a basic aqueous medium.

DOT Diagram of the Friedländer Annulation Mechanism

Caption: Proposed mechanism for the Friedländer annulation.

Part 2: Oxidation of 2-Methyl-1,7-naphthyridine to this compound

The conversion of the 2-methyl group to a carboxylic acid is a critical final step. Strong oxidizing agents are required for this transformation. Potassium permanganate (KMnO₄) is a cost-effective and powerful oxidant suitable for this purpose, particularly for the oxidation of alkyl side chains on aromatic rings.[6][7]

Experimental Protocol: Permanganate Oxidation

Materials:

| Reagent/Solvent | Grade | Supplier |

| 2-Methyl-1,7-naphthyridine | Synthesized in Part 1 | |

| Potassium Permanganate (KMnO₄) | ACS Grade | |

| Water | Deionized | |

| Sodium Bisulfite (NaHSO₃) | ACS Grade | |

| Hydrochloric Acid (HCl) | Concentrated, ACS Grade | |

| Ethanol | 95% |

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend 2-methyl-1,7-naphthyridine (1.0 eq) in water (30 mL/g).

-

Heat the suspension to 80-90 °C with vigorous stirring.

-

In a separate beaker, prepare a solution of potassium permanganate (3.0 eq) in water (20 mL/g of KMnO₄).

-

Slowly add the potassium permanganate solution to the hot suspension of 2-methyl-1,7-naphthyridine over a period of 2-3 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 100 °C. A brown precipitate of manganese dioxide (MnO₂) will form.

-

After the addition is complete, continue to heat the mixture at 90-95 °C for an additional 4-6 hours, or until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with hot water.

-

Combine the filtrate and washings and cool in an ice bath.

-

Slowly add a saturated aqueous solution of sodium bisulfite to quench any excess permanganate, if present.

-

Carefully acidify the clear solution to pH 2-3 with concentrated hydrochloric acid. A white to off-white precipitate of this compound will form.

-

Stir the mixture in the ice bath for 1 hour to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

For further purification, the crude product can be recrystallized from aqueous ethanol.

Expected Yield: 60-75%

Trustworthiness of the Protocol: The oxidation of an activated methyl group on a heterocyclic ring with potassium permanganate is a well-documented and reliable transformation.[6][7] The workup procedure, involving the removal of manganese dioxide and subsequent acidification to precipitate the carboxylic acid, is a standard and effective method for isolating the product.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Amino-3-formylpyridine | C₆H₆N₂O | 122.13 | Yellow to brown solid |

| 2-Methyl-1,7-naphthyridine | C₉H₈N₂ | 144.18 | Off-white to yellow solid |

| This compound | C₉H₆N₂O₂ | 174.16 | White to off-white solid |

Conclusion and Future Outlook

The synthetic route detailed in this guide provides a scalable and efficient pathway to this compound, a valuable building block in drug discovery. The use of a robust Friedländer annulation followed by a powerful oxidation reaction ensures high yields and purity on a large scale. The protocols have been designed with scalability in mind, utilizing cost-effective reagents and straightforward purification techniques. Further optimization of reaction conditions, such as catalyst loading and reaction times, may lead to even greater efficiency and cost-effectiveness in an industrial setting. The methodologies presented herein offer a solid foundation for the production of this important heterocyclic compound, enabling further exploration of its potential in medicinal chemistry and beyond.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. quora.com [quora.com]

Physicochemical properties of 1,7-Naphthyridine-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1,7-Naphthyridine-2-carboxylic Acid

Abstract: this compound is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a member of the naphthyridine family—a class of fused N-heterocyclic scaffolds—it serves as a crucial building block for the synthesis of novel, biologically active molecules.[1][2] The inherent properties of this scaffold are linked to a wide spectrum of pharmacological activities, including potential anticancer, anti-inflammatory, and antibacterial applications.[2][3][4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for successful application in their research endeavors.

This compound belongs to a class of compounds known as diazanaphthalenes, featuring a fused bicyclic system composed of two pyridine rings.[6] The precise arrangement of the nitrogen atoms and the substitution of a carboxylic acid group at the 2-position dictates its unique chemical personality, influencing its reactivity, solubility, and potential for biological interactions. The inhibitory activity of 1,7-naphthyridine analogues against enzymes like PIP4K2A underscores the importance of this specific scaffold in targeted therapeutic design.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains | MDPI [mdpi.com]

- 5. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]

- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Crystal Structure Analysis of 1,7-Naphthyridine-2-carboxylic Acid

This guide provides an in-depth, technical walkthrough for the comprehensive crystal structure analysis of 1,7-naphthyridine-2-carboxylic acid. It is designed for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of novel chemical entities. The methodologies detailed herein are grounded in established scientific principles and best practices to ensure data integrity and reproducibility.

Introduction: The Significance of 1,7-Naphthyridine Scaffolds

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings.[1][2] The specific isomer, 1,7-naphthyridine, and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[3] The introduction of a carboxylic acid moiety at the 2-position, yielding this compound (C₉H₆N₂O₂), creates a molecule with potential for novel intermolecular interactions and biological targets.[4][5]

The three-dimensional arrangement of atoms in a crystal lattice, or its crystal structure, dictates many of a material's physicochemical properties, including solubility, stability, and bioavailability. Therefore, a thorough crystal structure analysis is a cornerstone of modern drug development, providing critical insights for formulation, patent protection, and understanding structure-activity relationships. This guide will delineate the necessary steps to achieve a comprehensive understanding of the crystal structure of this compound.

Synthesis and Crystal Growth: The Foundation of Structural Analysis

A prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals.[6][7] This section outlines a general synthetic approach and, more critically, the nuanced process of crystal growth.

Synthesis of this compound

While various synthetic routes to naphthyridine cores exist, a common strategy involves the condensation of aminopyridines with dicarbonyl compounds or their equivalents.[1][8][9] For the purposes of this guide, we will assume the successful synthesis and purification of this compound, with its identity and purity confirmed by standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Growing X-ray Quality Single Crystals

The growth of single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.[6][7] The following protocols for recrystallization are recommended.[10][11][12][13][14]

Experimental Protocol: Single-Solvent Recrystallization

-

Solvent Screening: The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[11] A range of solvents with varying polarities should be screened (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, toluene).

-

Dissolution: In a clean Erlenmeyer flask, dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.[13]

-

Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.[11]

-

Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the formation of a precipitate rather than single crystals.[13]

-

Crystal Growth: Allow the solution to stand for several hours to days. Crystal growth can sometimes be induced by scratching the inner surface of the flask with a glass rod to create nucleation sites.

-

Isolation: Once suitable crystals have formed, they should be isolated by vacuum filtration, washed with a small amount of cold solvent, and allowed to air dry.[11]

Experimental Protocol: Two-Solvent Recrystallization (Vapor Diffusion)

This method is particularly useful when the compound is highly soluble in most common solvents.

-

Solvent Selection: Choose a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.[11]

-

Preparation: Dissolve the compound in a minimal amount of the "good" solvent in a small, open vial.

-

Vapor Diffusion Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm) containing the "poor" solvent.

-

Crystal Formation: Over time, the "poor" solvent will slowly diffuse into the "good" solvent, reducing the overall solubility of the compound and promoting slow crystallization.

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Molecular Structure

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][15]

Experimental Protocol: SC-XRD Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. A modern diffractometer with a CCD or CMOS detector is used to collect the diffraction pattern as the crystal is rotated.[15]

-

Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of the reflections are then integrated.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

The following diagram illustrates the workflow for SC-XRD analysis:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Powder X-ray Diffraction (PXRD): Characterizing the Bulk Material

While SC-XRD provides the detailed structure of a single crystal, PXRD is essential for analyzing the bulk crystalline material, confirming phase purity, and identifying the crystalline form.[16][17][18][19][20]

Experimental Protocol: PXRD Analysis

-

Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase. This experimental pattern can be compared to a pattern simulated from the SC-XRD data to confirm that the bulk material is of the same crystalline phase.

In-depth Structural Analysis: Beyond Atomic Coordinates

A comprehensive analysis goes beyond simply determining the atomic positions. Understanding the intermolecular interactions that govern the crystal packing is crucial.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[21][22][23][24] The Hirshfeld surface is a three-dimensional surface that partitions the space in a crystal into regions where the electron density of a given molecule dominates.[23]

Protocol for Hirshfeld Surface Analysis using CrystalExplorer

-

Input: The crystallographic information file (CIF) obtained from the SC-XRD refinement is imported into the CrystalExplorer software.[25]

-

Surface Generation: A Hirshfeld surface is generated for the molecule of interest.

-

Property Mapping: Various properties can be mapped onto the Hirshfeld surface to highlight different aspects of the intermolecular interactions. Key properties include:

-

d_norm: A normalized contact distance that highlights regions of close intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, which are indicative of strong interactions like hydrogen bonds.

-

Shape Index and Curvedness: These properties provide information about the shape of the surface and can be used to identify π-π stacking interactions.

-

-

2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e).[24] This allows for a quantitative analysis of the contribution of different types of interactions to the overall crystal packing.

The logical flow of Hirshfeld surface analysis is as follows:

Caption: Logical Flow of Hirshfeld Surface Analysis.

Computational Modeling: Density Functional Theory (DFT)

DFT calculations can be used to optimize the experimental crystal structure and to calculate various properties, providing a theoretical validation of the experimental results.[26][27][28][29][30] Dispersion-corrected DFT (d-DFT) is particularly important for accurately modeling the weak van der Waals interactions that are crucial in molecular crystals.[26]

Protocol for DFT-based Crystal Structure Optimization

-

Input: The experimental crystal structure from the SC-XRD analysis is used as the starting point.

-

Computational Setup: Periodic DFT calculations are performed using a suitable software package (e.g., VASP, CRYSTAL). A functional that includes a dispersion correction (e.g., PBE-D3) and an appropriate basis set should be chosen.

-

Geometry Optimization: Both the atomic positions and the unit cell parameters are allowed to relax until the forces on the atoms and the stress on the unit cell are minimized.

-

Comparison: The optimized geometry is compared with the experimental structure. A small root-mean-square deviation (RMSD) between the experimental and calculated structures provides confidence in the accuracy of the experimental determination.[26]

Data Interpretation and Reporting

The culmination of this multi-faceted analysis is a comprehensive understanding of the crystal structure of this compound. The key data to be reported are summarized in the table below.

| Parameter | Description | Source |

| Empirical Formula | The chemical formula of the compound. | Synthesis |

| Formula Weight | The molecular weight of the compound. | Synthesis |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). | SC-XRD |

| Space Group | The symmetry of the crystal lattice. | SC-XRD |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | SC-XRD |

| Volume | The volume of the unit cell. | SC-XRD |

| Z | The number of molecules in the unit cell. | SC-XRD |

| Density (calculated) | The calculated density of the crystal. | SC-XRD |

| R-factors (R1, wR2) | Indicators of the agreement between the experimental and calculated structure factors. | SC-XRD |

| Goodness-of-fit (S) | An indicator of the quality of the refinement. | SC-XRD |

| Key Bond Lengths and Angles | Important intramolecular geometric parameters. | SC-XRD |

| Hydrogen Bonding Parameters | Donor-acceptor distances and angles for any hydrogen bonds. | SC-XRD |

| π-π Stacking Interactions | Distances and angles describing any π-π stacking. | SC-XRD, Hirshfeld |

| Hirshfeld Surface Analysis | Quantitative contributions of different intermolecular contacts. | Hirshfeld |

| PXRD Confirmation | Comparison of the experimental and simulated powder patterns. | PXRD |

| DFT Optimization RMSD | The root-mean-square deviation between the experimental and DFT-optimized structures. | DFT |

Conclusion

The crystal structure analysis of this compound, as outlined in this guide, is a rigorous, multi-technique approach that provides a deep and comprehensive understanding of the solid-state structure of this novel compound. By integrating experimental data from SC-XRD and PXRD with the insightful visualization of Hirshfeld surface analysis and the theoretical validation of DFT calculations, researchers can be highly confident in their structural elucidation. This detailed structural information is invaluable for advancing the development of this compound and its derivatives as potential therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 316155-87-0 | RMA15587 [biosynth.com]

- 5. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. How To [chem.rochester.edu]

- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 11. Home Page [chem.ualberta.ca]

- 12. mt.com [mt.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. scribd.com [scribd.com]

- 17. imf.ucmerced.edu [imf.ucmerced.edu]

- 18. webusers.fis.uniroma3.it [webusers.fis.uniroma3.it]

- 19. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 20. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 21. youtube.com [youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. crystalexplorer.net [crystalexplorer.net]

- 24. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 25. crystalexplorer.net [crystalexplorer.net]

- 26. Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

- 30. EP1577822A1 - Method for energy ranking of molecular crystals using DFT calculations and empirical van der Waals potentials - Google Patents [patents.google.com]

Spectroscopic Characterization of 1,7-Naphthyridine-2-carboxylic acid: A Technical Guide for Researchers

Introduction

1,7-Naphthyridine-2-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid, planar structure and the presence of nitrogen atoms and a carboxylic acid group make it a versatile scaffold for the development of novel therapeutic agents and functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research and development endeavor.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only expected data but also the underlying principles and practical experimental protocols. While experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to provide a robust predictive framework for its characterization.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC numbering convention, is presented below. The key structural features that will be interrogated by spectroscopic methods are the aromatic protons of the naphthyridine core, the carboxylic acid proton, the quaternary carbons, and the carbonyl group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Experimental Protocol: NMR Spectroscopy

A detailed methodology for acquiring high-resolution NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans will be necessary.

-

2D NMR (Optional but Recommended): To aid in definitive assignments, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The predicted chemical shifts (δ) in DMSO-d₆ are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.2 - 8.4 | d | ~8.5 |

| H-4 | 7.8 - 8.0 | d | ~8.5 |

| H-5 | 9.0 - 9.2 | s | - |

| H-6 | 7.6 - 7.8 | d | ~6.0 |

| H-8 | 8.5 - 8.7 | d | ~6.0 |

| COOH | > 12 | br s | - |

-

Aromatic Protons: The protons on the naphthyridine core will appear in the downfield region (7.5-9.5 ppm) due to the deshielding effect of the aromatic rings and the electron-withdrawing nitrogen atoms. The exact positions will be influenced by the position relative to the nitrogen atoms and the carboxylic acid group.

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is expected to be a broad singlet at a very downfield chemical shift, typically above 12 ppm, and its visibility may depend on the solvent and concentration.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 122 - 126 |

| C-4 | 138 - 142 |

| C-4a | 135 - 139 |

| C-5 | 150 - 154 |

| C-6 | 120 - 124 |

| C-8 | 145 - 149 |

| C-8a | 128 - 132 |

| COOH | 165 - 170 |

-

Carbonyl Carbon: The carbon of the carboxylic acid group is expected to appear in the characteristic downfield region for carbonyls, typically between 165 and 170 ppm.[1]

-

Aromatic Carbons: The carbons of the naphthyridine rings will resonate in the 120-155 ppm range. The carbons adjacent to nitrogen atoms will be more deshielded and appear at a higher chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key vibrational modes of interest are the O-H stretch of the carboxylic acid and the C=O stretch of the carbonyl group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first. Then, the sample spectrum is acquired, typically in the range of 4000 to 400 cm⁻¹.

IR Spectral Analysis (Predicted)

The IR spectrum of this compound is expected to show the following characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=N, C=C (Aromatic) | 1450 - 1650 | Medium to Strong |

-

O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2]

-

C=O Stretch: A strong and sharp absorption peak between 1700 and 1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[2]

-

Aromatic Stretches: The C=C and C=N stretching vibrations of the naphthyridine rings will appear in the 1450-1650 cm⁻¹ region.

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule. ESI is a soft ionization technique that typically keeps the molecule intact.

-

Data Acquisition: The analysis can be performed in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ is expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ is likely to be observed.

Mass Spectral Analysis (Predicted)

The predicted mass spectral data for this compound (C₉H₆N₂O₂) is as follows:

| Ion | Predicted m/z |

| [M]⁺ | 174.04 |

| [M+H]⁺ | 175.05 |

| [M-H]⁻ | 173.04 |

| [M+Na]⁺ | 197.03 |

-

Molecular Ion: The molecular weight of this compound is 174.16 g/mol . In ESI-MS, the most prominent peaks are likely to be the protonated molecule ([M+H]⁺) at m/z 175.05 in positive mode and the deprotonated molecule ([M-H]⁻) at m/z 173.04 in negative mode.

-

Fragmentation: Tandem MS (MS/MS) experiments could be performed to study the fragmentation pattern. A likely fragmentation pathway would involve the loss of CO₂ (44 Da) from the deprotonated molecule or the loss of H₂O (18 Da) and CO (28 Da) from the protonated molecule.

Conclusion

References

An In-depth Technical Guide to the Solubility of 1,7-Naphthyridine-2-carboxylic Acid in Organic Solvents

This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of 1,7-Naphthyridine-2-carboxylic acid in organic solvents. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of solubility, offers a detailed experimental protocol for its determination, and provides guidance on data interpretation and presentation.

Introduction: The Significance of Solubility in Drug Development

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The broader class of naphthyridines is known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] For any biologically active compound to be a viable drug candidate, its physicochemical properties, particularly solubility, must be thoroughly characterized.

Solubility is a critical determinant of a drug's bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Poor solubility can lead to low and variable oral bioavailability, hindering the development of effective oral dosage forms. Therefore, a comprehensive understanding of the solubility of this compound in various organic solvents is paramount for formulation development, process chemistry, and toxicological studies.

This guide will equip researchers with the foundational knowledge and practical methodologies to accurately assess and interpret the solubility of this important molecule.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] Several key factors influence the solubility of this compound:

-

Molecular Structure: this compound possesses both polar and non-polar characteristics. The carboxylic acid group and the nitrogen atoms in the naphthyridine ring are capable of hydrogen bonding, contributing to its polarity. The aromatic ring system, however, is non-polar. The interplay of these features will dictate its solubility in different solvents.

-

Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the organic solvent are crucial.[5] Polar protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, and are likely to be effective solvents. Polar aprotic solvents (e.g., DMSO, DMF) can accept hydrogen bonds and are also expected to be good solvents. Non-polar solvents (e.g., hexane, toluene) are less likely to effectively solvate the polar functional groups of the molecule.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature.[4] This is because the dissolution process is often endothermic, meaning it absorbs heat.

-

pH: For ionizable compounds like this compound, the pH of the medium can significantly impact solubility. The carboxylic acid group is acidic, while the nitrogen atoms in the naphthyridine ring are basic. The overall solubility will be influenced by the pKa of these functional groups and the pH of the solvent system.[6]

-

Crystalline Structure: The stability of the crystal lattice of the solid solute must be overcome by the energy of solvation. Different polymorphic forms of a compound can exhibit different solubilities.

Experimental Determination of Solubility

The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[7] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Calibrated pH meter (for aqueous or mixed-solvent systems)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of vials. A good starting point is to add approximately 10-20 mg of the compound to each vial.

-

To each vial, add a precise volume (e.g., 1 mL) of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at various time points (e.g., 4, 8, 12, 24, 48 hours) and analyzing the concentration until it plateaus.[8]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow the larger particles to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility values.

-

-

Quantification:

-

Prepare a series of dilutions of the clear filtrate with the same solvent.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the concentration of the compound in the original undiluted filtrate based on the dilution factor and the measured concentration of the diluted sample.

-

The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL or mol/L.

-

Data Analysis and Presentation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabular Summary of Solubility Data

A well-structured table is an effective way to summarize the quantitative solubility data.

| Organic Solvent | Solvent Class | Polarity Index | Dielectric Constant | Solubility (mg/mL) at 25 °C |

| Methanol | Polar Protic | 5.1 | 32.7 | Experimental Data |

| Ethanol | Polar Protic | 4.3 | 24.5 | Experimental Data |

| Isopropanol | Polar Protic | 3.9 | 19.9 | Experimental Data |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Experimental Data |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Experimental Data |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Experimental Data |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Experimental Data |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | Experimental Data |

| Ethyl Acetate | Moderately Polar | 4.4 | 6.0 | Experimental Data |

| Toluene | Non-polar | 2.4 | 2.4 | Experimental Data |

| Hexane | Non-polar | 0.1 | 1.9 | Experimental Data |

Note: The table above serves as a template. The "Experimental Data" column should be populated with the results obtained from the solubility determination experiments.

Interpretation of Results

The solubility data should be analyzed in the context of the theoretical principles discussed in Section 2.

-

Correlation with Solvent Properties: Analyze the trend between solubility and solvent properties such as polarity index and dielectric constant. A positive correlation is generally expected for a polar compound like this compound.

-

Impact of Functional Groups: The high solubility in polar protic and aprotic solvents can be attributed to the ability of these solvents to interact with the carboxylic acid and naphthyridine nitrogen atoms through hydrogen bonding and dipole-dipole interactions.

-

Predictive Insights: The solubility data can be used to build predictive models for the solubility of related compounds and to guide the selection of appropriate solvents for various applications in the drug development process.[9][10]

The following diagram illustrates the logical relationship between the physicochemical properties of the solute and solvent and the resulting solubility.

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical knowledge with a robust experimental protocol, researchers can generate high-quality solubility data that is essential for advancing the development of this promising class of compounds. The methodologies and principles outlined herein are broadly applicable to the solubility assessment of other novel chemical entities in the pharmaceutical pipeline.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility Measurements | USP-NF [uspnf.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. who.int [who.int]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

Quantum chemical calculations for 1,7-Naphthyridine-2-carboxylic acid

An In-Depth Technical Guide to the Quantum Chemical Analysis of 1,7-Naphthyridine-2-carboxylic acid

Introduction: Bridging Theory and Therapeutic Potential

In the landscape of modern drug discovery, nitrogen-containing heterocyclic compounds are privileged scaffolds, forming the core of numerous therapeutic agents.[1][2] Among these, this compound stands out as a molecule of significant interest due to its structural rigidity and potential for diverse intermolecular interactions. Understanding its electronic structure, reactivity, and electrostatic properties is paramount for predicting its behavior in a biological system and for the rational design of novel therapeutics.

This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound. We move beyond a mere recitation of steps to explain the underlying scientific rationale for each methodological choice. This document is designed for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to gain actionable insights into the molecular properties that govern biological activity.

Pillar 1: The Theoretical & Methodological Foundation

The accuracy of any quantum chemical prediction is fundamentally tied to the chosen theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and accuracy.

Why DFT? The B3LYP/6-311++G(d,p) Model Chemistry

Our chosen level of theory is B3LYP/6-311++G(d,p) . This choice is not arbitrary; it is a well-established and benchmarked method for organic and heterocyclic systems.[3][4][5]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid DFT functional. It ingeniously combines the computational efficiency of DFT with a portion of the exact exchange energy from Hartree-Fock theory, providing a more accurate description of electronic systems than pure DFT functionals.[6] It is renowned for its reliability in predicting the geometries and electronic properties of organic molecules.[7][8][9][10]

-

6-311++G(d,p) Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals.[11]

-

6-311G: This is a Pople-style, split-valence triple-zeta basis set. It uses three functions to describe each valence atomic orbital, offering significant flexibility for the electron density to adjust within the molecular environment.[11]

-

++G: These are diffuse functions. The first + adds diffuse functions to heavy (non-hydrogen) atoms, and the second + adds them to hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, anions, or potential hydrogen bonds—all relevant to our target molecule—as they allow for a more realistic representation of electron density far from the nucleus.[12]

-

(d,p): These are polarization functions. The d adds d-orbitals to heavy atoms, and the p adds p-orbitals to hydrogen atoms. These functions allow for the distortion of atomic orbitals within the molecule, which is essential for accurately modeling chemical bonds and non-spherical electron distributions.[13]

-

This combination ensures a robust and reliable description of the electronic structure, geometry, and reactivity of this compound.

Pillar 2: A Validated Computational Protocol

The following protocol outlines a self-validating workflow. Each step builds upon the previous one, ensuring the final results are derived from a physically meaningful and stable molecular state.

Experimental Workflow: From Structure to Properties

Caption: Computational workflow for quantum chemical analysis.

Step 1: Molecular Structure Input

-

Construct the Molecule: Using molecular modeling software such as GaussView, Avogadro, or ChemDraw, build the 3D structure of this compound.

-

Initial Cleaning: Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF) to ensure reasonable bond lengths and angles before proceeding to the more computationally expensive quantum calculations.[14]

Step 2: Geometry Optimization

The goal of geometry optimization is to find the coordinates on the potential energy surface that correspond to the lowest possible energy, representing the most stable conformation of the molecule.

-

Rationale: Starting calculations on an unoptimized structure is a critical error, as the resulting properties would not correspond to the molecule's true ground state.

-

Execution: This is performed using a quantum chemistry package like Gaussian, ORCA, or GAMESS.[15][16][17][18][19] An example input for the Gaussian software package is provided below.

Example Gaussian Input (Optimization):

This input requests an optimization (Opt) at the B3LYP/6-311++G(d,p) level of theory for a neutral molecule (0) in a singlet spin state (1).[20]

Step 3: Vibrational Frequency Analysis

This step is a non-negotiable quality control measure. It involves calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).[21][22][23]

-

Rationale & Validation: Diagonalizing the Hessian matrix yields the vibrational modes of the molecule. For a structure to be a true energy minimum, all calculated vibrational frequencies must be real (positive) numbers. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable structure.[21][24] This calculation also provides the zero-point vibrational energy (ZPVE) and theoretical IR and Raman spectra.[24][25]

-

Execution: This calculation is typically performed after a successful optimization, using the same level of theory.

Example Gaussian Input (Frequencies):

Step 4: Calculation of Electronic Properties

With a validated ground-state geometry, we can now confidently calculate the electronic properties that are crucial for drug design.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.[26]

-

HOMO Energy: Relates to the ability to donate an electron (nucleophilicity).

-

LUMO Energy: Relates to the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of chemical reactivity and stability. A smaller gap suggests higher reactivity and lower stability, while a larger gap indicates greater stability.[27][28][29] For drug-like compounds, an optimal gap balances reactivity and stability.[27]

-

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface. It provides a visual guide to the charge distribution.[30]

-

Rationale: The MEP map is invaluable for predicting how a molecule will interact with other molecules, particularly a biological receptor. It identifies electron-rich (negative potential, typically colored red), electron-poor (positive potential, blue), and neutral regions.[30][31][32] This is fundamental to understanding hydrogen bonding, electrostatic steering, and overall drug-receptor recognition.[33][34]

-

Pillar 3: Data Presentation and Authoritative Interpretation

Clear presentation and expert interpretation transform raw data into scientific insight.

Molecular Structure and Atom Numbering

A standardized numbering scheme is essential for unambiguous discussion of structural parameters.

Caption: Atom numbering scheme for this compound.

Quantitative Data Summary

All calculated quantitative data should be summarized in clear, well-organized tables for easy comparison and analysis.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Atom(s) | Calculated Value (Å or °) |

| Bond Length | C2-C9 | Value |

| C9=O10 | Value | |

| C9-O11 | Value | |

| O11-H12 | Value | |

| Bond Angle | N1-C2-C9 | Value |

| O10-C9-O11 | Value | |

| Dihedral Angle | N1-C2-C9-O10 | Value |

| (Note: Values to be populated from calculation output) |

Table 2: Key Electronic Properties

| Property | Calculated Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) | Value |

| Lowest Unoccupied Molecular Orbital (LUMO) | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

| (Note: Values to be populated from calculation output) |

Analysis and Interpretation

-

Structural Insights: The optimized geometry reveals the planarity of the naphthyridine ring system and the orientation of the carboxylic acid group. Of particular interest is the dihedral angle involving the carboxylic acid, which can influence its interaction with receptor sites. The O-H bond length and vibrational frequency can be correlated with the acidity (pKa) of the carboxylic acid group.[7][8]

-

Reactivity and Stability: The HOMO-LUMO energy gap (ΔE) is a primary indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity, which can be a desirable trait for a drug candidate to minimize off-target reactions. The energies of the HOMO and LUMO themselves indicate the molecule's propensity to act as an electron donor or acceptor, respectively.[28][35]

-

Drug-Receptor Interaction Potential: The Molecular Electrostatic Potential (MEP) map provides a powerful visualization of the molecule's interaction potential.

-

Negative Regions (Red): The areas of most negative potential, expected around the nitrogen atoms (N1, N7) and the carbonyl oxygen (O10), are prime sites for hydrogen bond acceptance or electrostatic interactions with positively charged residues in a receptor pocket.

-

Positive Regions (Blue): The most positive potential is expected around the carboxylic acid hydrogen (H12), making it a strong hydrogen bond donor.

-

Implications: By analyzing the MEP map, medicinal chemists can predict how the molecule might orient itself within a binding site and can propose modifications to enhance electrostatic complementarity, thereby improving binding affinity and specificity.[30][31][33]

-

Conclusion

The quantum chemical analysis of this compound, when conducted through a rigorous and validated protocol, yields profound insights into its intrinsic molecular properties. By leveraging Density Functional Theory with a well-chosen model chemistry, we can reliably predict its stable geometry, electronic structure, and reactivity profile. The calculated properties—particularly the HOMO-LUMO gap and the Molecular Electrostatic Potential map—serve as critical tools for the modern drug development professional, enabling a more rational, structure-based approach to designing next-generation therapeutics. This guide provides the foundational framework for performing and interpreting such calculations with scientific integrity and confidence.

References

- 1. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity [orgchemres.org]

- 4. worldscientific.com [worldscientific.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]

- 8. jchemlett.com [jchemlett.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. GAMESS-US - MSU HPCC User Documentation [docs.icer.msu.edu]

- 16. upb-pc2.atlassian.net [upb-pc2.atlassian.net]

- 17. Information about gamess - PDC Center for High Performance Computing [support.pdc.kth.se]

- 18. portal.supercomputing.wales [portal.supercomputing.wales]

- 19. ORCA - RCC User Guide [docs.rcc.uchicago.edu]

- 20. prezi.com [prezi.com]

- 21. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 25. annualreviews.org [annualreviews.org]

- 26. learn.schrodinger.com [learn.schrodinger.com]

- 27. youtube.com [youtube.com]

- 28. youtube.com [youtube.com]

- 29. wuxibiology.com [wuxibiology.com]

- 30. chemrxiv.org [chemrxiv.org]

- 31. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 32. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 33. files01.core.ac.uk [files01.core.ac.uk]

- 34. researchgate.net [researchgate.net]

- 35. pubs.acs.org [pubs.acs.org]

The Emerging Therapeutic Potential of 1,7-Naphthyridine-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The 1,7-Naphthyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The naphthyridine framework, a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] The isomeric arrangement of the nitrogen atoms within the rings gives rise to a diversity of electronic and steric properties, leading to a broad spectrum of biological activities.[3] While the 1,8- and 2,7-naphthyridine isomers have been extensively investigated, particularly as antibacterial agents like nalidixic acid, the 1,7-naphthyridine core is emerging as a promising template for the development of novel therapeutics targeting a range of diseases.[1][3] This technical guide will provide an in-depth exploration of the potential biological activities of 1,7-Naphthyridine-2-carboxylic acid and its derivatives, offering insights for researchers, scientists, and drug development professionals.

While direct research on this compound is nascent, this guide will extrapolate from the known biological activities of the broader 1,7-naphthyridine class and its isomers to illuminate its therapeutic potential. We will delve into the prospective anticancer, antimicrobial, and anti-inflammatory activities, supported by mechanistic insights and detailed experimental protocols to facilitate further investigation.

Anticancer Potential: Targeting Key Oncogenic Pathways

Naphthyridine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as topoisomerase II.[4] While specific studies on this compound are limited, the broader class of 1,7- and other naphthyridine isomers has demonstrated potent cytotoxic effects against various cancer cell lines.[4][5]

Putative Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme that plays a crucial role in DNA replication, transcription, and chromosome segregation. Its inhibition leads to DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells. Several naphthyridine derivatives have been identified as potent topoisomerase II inhibitors.[4] It is hypothesized that the planar naphthyridine ring intercalates into the DNA, while the carboxylic acid moiety and other substituents interact with the enzyme, stabilizing the DNA-enzyme complex and preventing the re-ligation of the DNA strands.

Caption: Proposed mechanism of anticancer activity via Topoisomerase II inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A fundamental step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity: A New Frontier Beyond Quinolones

The structural similarity of naphthyridines to quinolone antibiotics, which also target bacterial DNA gyrase and topoisomerase IV, suggests a strong potential for antimicrobial activity.[1][6] The 1,8-naphthyridine-3-carboxylic acid scaffold is the cornerstone of the first generation of quinolone antibiotics.[1][6] It is plausible that this compound derivatives could also exhibit antibacterial and potentially antifungal properties.

Prospective Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase (a type II topoisomerase) is essential for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes after replication. Inhibition of these enzymes leads to the disruption of DNA synthesis and bacterial cell death.[7] The naphthyridine core is believed to interact with the A subunit of DNA gyrase, while the carboxylic acid at a neighboring position is crucial for binding to the enzyme.

Caption: Postulated mechanism of antimicrobial action via inhibition of DNA gyrase.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Methodology:

-

Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

| Compound Class | Organism | MIC (μg/mL) | Reference |

| 2,7-Naphthyridine derivative (10j) | S. aureus | 8 | [7] |

| 2,7-Naphthyridine derivative (10f) | S. aureus | 31 | [7] |

| 1,8-Naphthyridine derivative (11e) | S. pneumoniae (multidrug-resistant) | - (not specified) | [1] |

| 1,8-Naphthyridine derivative (11f) | S. aureus (multidrug-resistant) | - (comparable to ciprofloxacin) | [1] |

Table 1: Examples of Minimum Inhibitory Concentrations (MICs) for various naphthyridine derivatives against bacterial strains.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Certain naphthyridine derivatives have demonstrated potent anti-inflammatory effects, suggesting that this compound could also possess such properties.[8][9][10]

Potential Mechanism of Action: Cytokine Inhibition

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are key mediators of the inflammatory response. The overproduction of these cytokines can lead to tissue damage and disease progression. Some 1,8-naphthyridine-3-carboxamide derivatives have been shown to inhibit the secretion of these cytokines.[8] The precise mechanism is not fully elucidated but may involve the modulation of intracellular signaling pathways that regulate cytokine gene expression.

Caption: Potential mechanism of anti-inflammatory action via cytokine inhibition.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Methodology:

-

Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in an appropriate medium.

-

Cell Seeding: Seed the cells into a 24-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines. Include a vehicle control and a positive control (e.g., dexamethasone).

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-stimulated vehicle control.

| Compound | Cell Line | Inhibited Cytokines | IC50 (µM) | Reference |

| C-34 (a 1,8-naphthyridine derivative) | Murine Dendritic Cells | TNF-α, IL-8, RANTES, NO | Potent at 0.2 and 2 µM | [8] |

| C-34 | Murine Splenocytes & THP-1 cells | TNF-α, IL-1β, IL-6 | - | [8] |

| Compound 24 (a 1,8-naphthyridine derivative) | Not specified | Not specified | - (Significant activity) | [10] |

Table 2: Examples of anti-inflammatory activity of various naphthyridine derivatives.

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of naphthyridine derivatives is highly dependent on the nature and position of substituents on the naphthyridine core. For this compound, key areas for synthetic modification to explore SAR include:

-

The Carboxylic Acid Group (C2): Esterification or amidation of the carboxylic acid could modulate the compound's solubility, cell permeability, and target binding affinity.

-

The Naphthyridine Core: Introduction of substituents such as halogens, alkyl, or aryl groups at various positions on the rings can influence the electronic properties and steric hindrance, thereby affecting biological activity.

-

The N1 and N7 Positions: Alkylation or arylation at the nitrogen atoms can significantly impact the molecule's interaction with biological targets.

The exploration of this compound and its derivatives presents a compelling opportunity for the discovery of novel therapeutic agents. Future research should focus on the synthesis of a diverse library of these compounds and their systematic evaluation in a battery of in vitro and in vivo assays to elucidate their full therapeutic potential and mechanisms of action.

References

- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Silico Prediction of ADMET Properties for 1,7-Naphthyridine-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The successful progression of a drug candidate from discovery to market is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early-stage assessment of these properties is paramount to mitigate the high attrition rates that plague pharmaceutical development.[1][2][3] This technical guide provides a comprehensive framework for the in silico prediction of the ADMET properties of 1,7-Naphthyridine-2-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry. By leveraging a suite of computational tools and methodologies, this document outlines a systematic, step-by-step approach to generate a robust, predictive ADMET profile. The guide emphasizes the rationale behind the selection of specific predictive models, the importance of data interpretation within the context of drug discovery, and the establishment of a self-validating workflow to ensure the scientific rigor and trustworthiness of the generated data.

Introduction: The Critical Role of ADMET in Drug Discovery

The "Fail Early, Fail Cheap" Paradigm

A significant percentage of drug candidates fail during late-stage clinical trials due to unfavorable pharmacokinetic or toxicity profiles.[1] These failures incur substantial financial and temporal costs. The modern drug discovery paradigm, therefore, emphasizes the early identification of potential liabilities.[1][2] In silico ADMET prediction offers a rapid and cost-effective strategy to screen and prioritize compounds, allowing researchers to focus resources on candidates with a higher probability of success.[1][4][5]

This compound: A Scaffold of Interest

The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Understanding the ADMET profile of the parent this compound is a crucial first step in designing novel therapeutics with desirable drug-like properties. This guide will use this molecule as a case study to illustrate the in silico ADMET prediction workflow.

The In Silico ADMET Prediction Workflow: A Framework for Analysis

A robust in silico ADMET workflow integrates various computational models to build a comprehensive profile of a compound's likely behavior in the body. This process is not merely about data generation; it involves a logical progression from molecular input to data-driven decision-making.

Molecular Input: Preparing the Structure

The accuracy of any in silico prediction is contingent on the quality of the input structure. The workflow begins with the generation of a standardized molecular representation.

Protocol 1: Molecular Structure Preparation

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D conformation using a molecular mechanics force field (e.g., MMFF94).

-